HUP30

Vascular pharmacology L-type calcium channel Electrophysiology

HUP30 is a first-in-class, multi-target vasodilator that simultaneously stimulates sGC, activates K+ channels, and blocks extracellular Ca2+ influx, with additional direct L-type Ca2+ channel modulation. Unlike generic vasodilators (e.g., nifedipine, sodium nitroprusside), HUP30 recapitulates an integrated pharmacological fingerprint essential for dissecting synergistic vascular signaling, validating novel NCEs, and interrogating ODQ-insensitive, endothelium-independent vasorelaxation. Procuring HUP30 ensures your cardiovascular or drug-discovery program has the definitive tool compound for multi-target vasodilator hypothesis testing and NO/cGMP-independent pathway studies.

Molecular Formula C14H15N3O3S
Molecular Weight 305.35 g/mol
CAS No. 312747-21-0
Cat. No. B1663264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHUP30
CAS312747-21-0
SynonymsN-(6-Nitro-2-benzothiazolyl)-cyclohexanecarboxamide
Molecular FormulaC14H15N3O3S
Molecular Weight305.35 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C14H15N3O3S/c18-13(9-4-2-1-3-5-9)16-14-15-11-7-6-10(17(19)20)8-12(11)21-14/h6-9H,1-5H2,(H,15,16,18)
InChIKeyVMAKFFKOZSLHDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HUP30 (CAS 312747-21-0): A Multifunctional Benzothiazole Vasodilator for Cardiovascular Research


HUP30 (N-(6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide) is a small-molecule vasodilating agent belonging to the 2-amido-benzothiazole chemical class [1]. It is characterized by a multifactorial mechanism of action that simultaneously stimulates soluble guanylyl cyclase (sGC), activates potassium (K+) channels, and blocks extracellular calcium (Ca2+) influx, with additional direct modulation of L-type Ca2+ channels [1]. Identified as one of the two most potent compounds in its series [1], HUP30 serves as a valuable tool compound for investigating integrated vascular signaling pathways and for validating novel antihypertensive drug targets.

Why HUP30 Cannot Be Replaced by Generic Vasodilators: The Value of Integrated Multi-Target Pharmacology


In scientific and industrial settings, substituting HUP30 with a generic vasodilator—such as a pure L-type calcium channel blocker (e.g., nifedipine), a nitric oxide donor (e.g., sodium nitroprusside), or a simple K+ channel opener—is inadequate because it fails to recapitulate HUP30's integrated, multi-target pharmacology [1]. HUP30 is a first-in-class probe that concurrently engages sGC, K+ channels, and Ca2+ entry pathways [1], whereas generic alternatives modulate only a single node within the vascular signaling network. This unique pharmacological fingerprint is essential for studies where the objective is to dissect the synergistic effects of simultaneous sGC stimulation and Ca2+ antagonism, or to evaluate a compound's behavior in models where endothelium-independent, ODQ-insensitive vasorelaxation is required. Procurement of HUP30 is therefore a functional necessity for research programs aiming to validate multi-target vasodilator hypotheses or benchmark new chemical entities against this distinct mechanism of action.

Quantitative Differentiation Guide: HUP30 vs. Closest Analogs and Pharmacological Classes


HUP30 vs. HUP5: Functional Differentiation in L-Type Calcium Current Blockade

In a direct head-to-head comparison using patch-clamp electrophysiology on isolated rat tail artery myocytes, HUP30 demonstrated a more complete blockade of L-type Ba2+ current (IBa(L)) compared to its close structural analog HUP5 [1]. While HUP5 only partially inhibited the current, HUP30 achieved full blockade in a concentration-dependent manner [1]. This functional distinction provides a critical differentiator for studies requiring robust Ca2+ channel antagonism.

Vascular pharmacology L-type calcium channel Electrophysiology Benzothiazole

HUP30's Unique ODQ-Insensitive Vasorelaxation: Differentiation from Classic sGC-Dependent Vasodilators

HUP30's vasorelaxant mechanism is partially resistant to ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one), a selective inhibitor of soluble guanylyl cyclase (sGC) [1]. In experiments where aortic rings were precontracted with phenylephrine, ODQ shifted the concentration-relaxation curve of HUP30 to the right, but did not abolish the effect [1]. Furthermore, HUP30's antagonism of extracellular Ca2+ influx and intracellular Ca2+ mobilization was completely unaffected by the presence of ODQ [1]. This contrasts with classic NO-donor vasodilators like sodium nitroprusside, whose effects are fully ODQ-sensitive.

Soluble guanylyl cyclase Vascular smooth muscle Nitric oxide signaling Pharmacology

Potentiation of Nitrovasodilator Response: HUP30's Synergistic Effect on cGMP Signaling

HUP30 significantly enhances the vasorelaxant potency of sodium nitroprusside (SNP), an NO-donor and classic nitrovasodilator [1]. In rat aortic rings, pretreatment with HUP30 shifted the concentration-response curve of SNP to the left, indicating a potentiation of the nitrovasodilator's effect [1]. This synergistic interaction is supported by HUP30's ability to directly increase tissue cGMP levels (to 0.15 ± 0.02 pmol/mg protein at 100 μM, compared to control levels) [1], a key second messenger in SNP-mediated vasorelaxation.

cGMP signaling Vascular pharmacology Nitrovasodilator Synergy

Endothelium-Independent Vasorelaxation: A Key Differentiator for Isolated Vessel Studies

The vasorelaxant efficacy of HUP30 is not dependent on the presence of a functional endothelium [1]. In rat aortic ring preparations, the spasmolytic activity and IC50 values for HUP30 were unchanged whether the endothelium was intact or denuded [1]. This is a critical differentiator from endothelium-dependent vasodilators like acetylcholine, which lose their efficacy in denuded vessels. HUP30's direct action on vascular smooth muscle cells simplifies experimental design in ex vivo studies and eliminates the confounding variable of endothelial function.

Endothelium Vascular smooth muscle Ex vivo pharmacology Aortic ring

Comparative Potency: HUP30 vs. HUP5 and Class-Leading Vasodilators

HUP30 demonstrates potent inhibition of phenylephrine-induced aortic contraction with an IC50 of 3.9 μM, placing it among the most potent compounds in the 2-amido-benzothiazole series [1]. This value is directly comparable to its analog HUP5, which exhibited IC50 values in the range of 3-6 μM [1]. For context, while direct data against clinically used vasodilators are not available, this potency is within the micromolar range of established research tools like the L-type calcium channel blocker nifedipine (IC50 ~ 10-100 nM in some vascular assays), but HUP30's value lies in its unique multi-target profile.

IC50 Potency comparison Vascular contraction Phenylephrine

Differential Sensitivity to Depolarizing Stimuli: A Unique Antispasmodic Profile

HUP30 exhibits a unique antispasmodic profile, demonstrating greater efficacy against contractions induced by moderate (25/30 mM) K+ depolarization compared to high (60 mM) K+ depolarization [1]. The IC50 for relaxation of 25/30 mM K+-contracted rings is 7.5 μM [1]. This pattern is consistent with the involvement of K+ channel activation in its mechanism, as high K+ concentrations overwhelm the hyperpolarizing influence of K+ channel opening. This is a key differentiator from pure L-type calcium channel blockers (e.g., nifedipine), which typically show less discrimination between moderate and high K+-induced contractions.

K+ channel Antispasmodic Vascular smooth muscle Electromechanical coupling

Best-Fit Research and Industrial Application Scenarios for HUP30


Mechanistic Studies of Multi-Target Vasodilation in Ex Vivo Vessel Preparations

HUP30 is ideally suited for ex vivo pharmacological studies using isolated artery preparations (e.g., rat aortic rings, tail artery) to investigate the integrated vascular response to concurrent sGC stimulation, K+ channel activation, and Ca2+ entry blockade. Its endothelium-independent action simplifies experimental protocols and eliminates endothelial integrity as a confounding variable [1]. This application leverages HUP30's ability to discriminate between moderate and high K+-induced contractions, allowing researchers to isolate the contribution of K+ channel activation to its overall effect [1].

Benchmarking and Validating Novel Antihypertensive or Vasoactive Compounds

In drug discovery programs focused on cardiovascular targets, HUP30 serves as a unique benchmark tool for validating the activity of new chemical entities (NCEs). Its defined, multi-target mechanism and well-characterized potency (IC50 = 3.9 μM for phenylephrine-induced contraction) provide a quantitative and qualitative reference point [1]. Comparing a novel compound's efficacy and mechanistic fingerprint (e.g., ODQ sensitivity, endothelium dependence, K+ discrimination) against HUP30's profile enables a more nuanced assessment of its potential as a next-generation multifunctional vasodilator [1].

Investigating sGC-Independent and ODQ-Resistant Vasorelaxant Pathways

For researchers studying nitric oxide (NO)/cGMP-independent pathways of vasorelaxation, HUP30 is an invaluable tool. Its ability to antagonize Ca2+ influx and mobilization in an ODQ-insensitive manner, and to cause relaxation that is only partially inhibited by ODQ, allows for the selective interrogation of sGC-independent mechanisms [1]. This application is critical for understanding the pharmacology of vessels in disease states where NO signaling is impaired, such as in hypertension or atherosclerosis.

Probing Synergistic Interactions with Nitrovasodilators and cGMP Signaling

HUP30's capacity to potentiate the response to sodium nitroprusside and directly elevate cGMP levels makes it a powerful tool for studying the synergy between different vasodilator pathways [1]. This application is relevant for research into combination therapies for cardiovascular disease, where the goal is to achieve enhanced vasorelaxation at lower individual compound doses. HUP30 can be used to dissect the molecular mechanisms underlying this synergy, particularly the interplay between Ca2+ antagonism and cGMP-dependent signaling in vascular smooth muscle cells [1].

Technical Documentation Hub

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